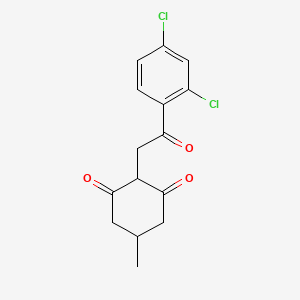

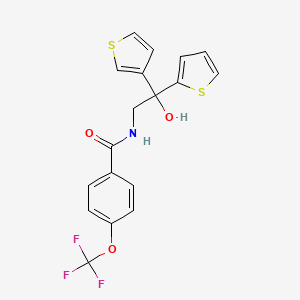

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid" is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their properties, which can provide insights into the behavior of structurally similar compounds. For instance, the synthesis of benzoic acid derivatives with different substituents and their potential applications in sensing, as well as their phase behavior and molecular interactions, are discussed .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step procedures starting from other aromatic compounds. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole is achieved through a two-step process from the corresponding benzazoles . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives starts from nitro derivatives, which are reduced to anilines, followed by further transformations . These methods could potentially be adapted for the synthesis of "3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the geometry, electronic structure, and intermolecular interactions of the compounds. For instance, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime shows a self-assembling supramolecular framework formed by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the substituents attached to the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group and its ability to participate in hydrogen bonding . Additionally, the presence of functional groups such as fluorophores can enable the compound to act as a fluorescent probe for sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as phase behavior, fluorescence, and molecular interactions, are crucial for their potential applications. The mesogen with a thermotropic cubic phase exhibits interesting phase transitions and self-assembly properties due to its perfluorinated chains and hydrogen bonding capabilities . Vibrational spectroscopy and computational studies provide insights into the vibrational modes, electronic transitions, and charge distribution of these compounds .

科学的研究の応用

Benzoic Acid and Its Derivatives in Gut Function Regulation

Studies suggest benzoic acid, a closely related compound, is used as an antibacterial and antifungal preservative in foods and feeds, potentially improving growth and health through promotion of gut functions. This improvement might stem from the regulation of enzyme activity, redox status, immunity, and microbiota, demonstrating how similar compounds could be used in nutritional science and health research (Mao et al., 2019).

Degradation of Environmental Pollutants

Research into the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the relevance of certain benzoic acid derivatives in environmental science, particularly in the treatment of water contaminants. This demonstrates the potential application of complex benzoic acid derivatives, such as 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid, in environmental pollutant degradation studies (Qutob et al., 2022).

Pharmacokinetics and Dietary Exposures

A physiologically-based pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, humans) offers insights into the metabolic and dosimetric variations of such compounds. This could suggest potential research applications of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid in the development of new drugs or dietary additives, considering interspecies variations in metabolism (Hoffman & Hanneman, 2017).

Biodegradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals in the environment showcases the environmental fate and biodegradability of fluorinated compounds. Given the structural complexity of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid, such research underscores its potential environmental impact and degradation pathways, which could be critical in pollution control and environmental protection efforts (Liu & Avendaño, 2013).

Safety And Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of a fire, appropriate extinguishing media suitable for surrounding facilities should be used .

特性

IUPAC Name |

3,5-difluoro-4-(oxan-4-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c14-10-5-9(13(16)17)6-11(15)12(10)19-7-8-1-3-18-4-2-8/h5-6,8H,1-4,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEYIKSIZIDXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)